molecular formula C14H13N3O3S3 B2744075 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034562-71-3

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2744075
CAS No.: 2034562-71-3
M. Wt: 367.46
InChI Key: HZNHPELVURKIGP-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a synthetic organic compound with the CAS number 2034562-71-3 . It has a molecular formula of C 14 H 13 N 3 O 3 S 3 and a molecular weight of 367.47 g/mol . This benzothiadiazole derivative features a sulfonamide functional group, a structure known to be a privileged scaffold in medicinal chemistry for targeting a wide range of biological processes . While specific biological data for this compound is the subject of ongoing research, compounds within the same structural family have demonstrated significant potential in scientific investigations. Research on analogous sulfonamide-containing molecules has reported promising antimicrobial activity against challenging Gram-positive pathogens, including methicillin and linezolid-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . Furthermore, structurally related thiophene and thiadiazole hybrids are being explored in oncology research for their in vitro cytotoxicity against human cancer cell lines, with some acting through mechanisms such as enzyme inhibition . This makes the compound a valuable candidate for researchers in the fields of infectious disease and anticancer drug discovery. The product is intended for Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S3/c1-9(18)12-6-5-10(21-12)7-8-15-23(19,20)13-4-2-3-11-14(13)17-22-16-11/h2-6,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNHPELVURKIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiadiazole core or the acetylthiophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Anticancer Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has shown promise in cancer therapy. Studies indicate that thiophene derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies demonstrated that this compound effectively inhibits the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to modulate apoptotic proteins such as Bcl-2 and Bax was significant in these findings.

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activities. The sulfonamide group is particularly recognized for its effectiveness against bacterial infections.

Research Findings:
A study revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties, potentially making it beneficial in treating neurodegenerative diseases.

Mechanism of Action:
The compound is believed to modulate NMDA receptors and reduce excitotoxicity associated with excessive glutamate signaling. This action could help in protecting neuronal cells from damage in conditions such as Alzheimer's disease.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell proliferation,
AntimicrobialInhibits bacterial folate synthesis
NeuroprotectiveModulates NMDA receptors; reduces excitotoxicity

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s electron-donor and electron-acceptor properties enable it to participate in redox reactions and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide , enabling comparative analysis:

Compound Name Core Structure Key Substituents/Modifications Synthesis Method Key Properties/Activities References
EG00229 (Neuropilin-1 antagonist) Benzo[c][1,2,5]thiadiazole Thiophene-2-carboxamido, diamino-pentanoic acid Pd-catalyzed cross-coupling Inhibits NRP1/VEGF-A interaction (IC₅₀: ~1 µM)
(p-OHx)₂DCBT (DCBT dye) Benzo[c][1,2,5]thiadiazole 4-(Hexyloxy)phenyl, dicyano Suzuki-Miyaura coupling Excited-state reduction potential: -1.3 eV (vs. SCE)
(TMS-thio)₂DCBT (DCBT dye) Benzo[c][1,2,5]thiadiazole Trimethylsilyl-thiophene, dicyano Stille coupling Broad absorption (300–600 nm), high electron affinity
7-Chloro-N-(2-oxoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide (Compound 10, hydrazide) Benzo[c][1,2,5]oxadiazole Chlorine, 2-oxoethyl hydrazine Carbamate deprotection Moderate yield (55%), potential solubility challenges

Key Comparisons

2.2.1. Core Heterocycle and Electronic Properties
  • Benzo[c][1,2,5]thiadiazole vs. Benzo[c][1,2,5]oxadiazole: The sulfur atom in the thiadiazole core (target compound, EG00229, DCBT dyes) enhances electron-withdrawing capacity compared to oxadiazole derivatives (). This difference impacts redox potentials and charge-transport properties.
  • Sulfonamide Functionalization: The sulfonamide group in the target compound and EG00229 is critical for molecular recognition in biological systems. EG00229’s sulfonamide participates in hydrogen bonding with Neuropilin-1 (NRP1), enabling VEGF-A inhibition . In contrast, sulfonamide groups in DCBT dyes (e.g., (TMS-thio)₂DCBT) are absent; instead, dicyano substituents dominate electron transport .
2.2.2. Substituent Effects
  • In DCBT dyes, (TMS-thio)₂DCBT uses trimethylsilyl-thiophene for enhanced solubility and π-conjugation, critical for photovoltaic performance .
  • Polar vs. Non-Polar Groups: Hydrophilic groups (e.g., diamino-pentanoic acid in EG00229) improve aqueous solubility and target engagement , whereas hydrophobic substituents (e.g., hexyloxy in (p-OHx)₂DCBT) optimize thin-film morphology in solar cells . The target compound’s acetyl group balances polarity and lipophilicity.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and its potential as a therapeutic agent.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiadiazole derivatives with sulfonamide moieties. The structural integrity is confirmed using various spectroscopic methods such as NMR and FT-IR, ensuring that the desired functional groups are present for biological activity.

1. Anticancer Activity

Recent studies have demonstrated that thiadiazole sulfonamides exhibit significant anticancer properties. For instance, compounds similar to this compound were evaluated against cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The results indicated that these compounds can inhibit cell viability effectively under both normoxic and hypoxic conditions.

CompoundCell LineIC50 (nM)Mechanism of Action
14aHT-2929.0Inhibition of carbonic anhydrase IX
14bMDA-MB-23180.3Induction of apoptosis
14cMG-631403.1Cell cycle arrest

The IC50 values reveal that certain derivatives exhibit potent inhibitory effects on specific cancer types, suggesting a targeted therapeutic approach.

2. Antimicrobial Activity

Thiadiazole derivatives have also shown promise in antimicrobial applications. Studies indicate that compounds derived from this class can effectively reduce bacterial and fungal strains compared to standard treatments. For example, compounds were tested against various pathogens and exhibited lower minimum inhibitory concentrations (MICs).

PathogenCompoundMIC (µg/mL)
Staphylococcus aureusThis compound15
Escherichia coliThis compound10

This antimicrobial efficacy highlights the compound's potential for treating infections resistant to conventional antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrases : The compound has been shown to inhibit carbonic anhydrases (CA IX), which are overexpressed in various tumors. This inhibition alters the pH balance in the tumor microenvironment, potentially enhancing the efficacy of other therapeutic agents.
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound can interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Case Studies

A notable study investigated the effects of a series of thiadiazole sulfonamides on cancer cell lines under hypoxic conditions. Results indicated a significant reduction in cell viability correlated with increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Another study focused on the antimicrobial properties of similar compounds against clinical isolates of resistant bacteria. The findings demonstrated that these thiadiazole derivatives not only inhibited bacterial growth but also disrupted biofilm formation.

Q & A

Q. Critical Parameters :

  • Temperature : Maintain ≤0°C during sulfonylation to prevent side reactions.
  • Solvent Choice : Use anhydrous solvents (e.g., DCM) to avoid hydrolysis of intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete reaction .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?

Basic Research Question
Structural Elucidation :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the acetylthiophene (δ ~2.5 ppm for acetyl CH₃) and sulfonamide (δ ~7.5–8.5 ppm for aromatic protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time consistency indicates purity.
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .

How can density functional theory (DFT) be applied to model the electronic structure and predict reactivity?

Basic Research Question
Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) combined with basis sets (e.g., 6-31G*) to balance accuracy and computational cost.
  • Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetylthiophene moiety may act as an electron-withdrawing group, polarizing the thiadiazole ring.
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions .

What strategies can address discrepancies in biological activity data across different studies involving this compound?

Advanced Research Question
Approaches :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic effects.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values in anticancer studies may arise from cell-line-specific uptake mechanisms .

How can quantitative structure-activity relationship (QSAR) models guide the design of derivatives with enhanced activity?

Advanced Research Question
Workflow :

Descriptor Selection : Include electronic (e.g., logP, dipole moment) and steric (e.g., molar refractivity) parameters.

Data Collection : Compile bioactivity data (e.g., IC₅₀) for analogs (Table 1).

Model Validation : Use leave-one-out cross-validation to assess predictive power.

Q. Example :

DerivativelogPIC₅₀ (μM)
Parent Compound2.112.3
–CF₃ substitution (R₁)2.88.7
–OCH₃ substitution (R₂)1.915.6

A QSAR model might reveal that lipophilic substituents (e.g., –CF₃) enhance membrane permeability and potency .

What are the challenges in elucidating the reaction mechanisms of key synthetic steps, such as cyclization or sulfonamide formation?

Advanced Research Question
Mechanistic Insights :

  • Cyclization : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration during thiadiazole ring formation.
  • Sulfonamide Stability : Probe pH-dependent hydrolysis via kinetic studies (e.g., UV-Vis monitoring at 300 nm).

Case Study : Lawesson’s reagent-mediated thiazole cyclization () involves sulfur transfer; mechanistic ambiguities can be resolved using in-situ IR to detect intermediate thioamide vibrations .

How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question
Strategies :

  • Salt Formation : Convert the sulfonamide to a sodium salt to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetyl moiety for controlled release.
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve circulation time .

What computational tools are suitable for predicting binding modes with biological targets?

Advanced Research Question
Methods :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., carbonic anhydrase IX, a sulfonamide target).
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • Free Energy Calculations (MM/PBSA) : Estimate ΔG binding for structure-activity refinement .

How do structural modifications to the acetylthiophene moiety influence photophysical properties?

Advanced Research Question
Experimental Design :

  • Substituent Screening : Replace acetyl with –CN, –NO₂, or –NH₂ groups.
  • UV-Vis Spectroscopy : Measure λₐ₆ₛ shifts; acetyl groups typically induce bathochromic shifts due to extended conjugation.
  • TD-DFT Calculations : Correlate experimental spectra with theoretical transitions .

What are the best practices for resolving contradictory data in cytotoxicity assays?

Advanced Research Question
Recommendations :

  • Control Replicates : Include ≥3 biological replicates per data point.
  • Cell Viability Normalization : Use ATP-based assays (e.g., CellTiter-Glo) to reduce variability from manual counting.
  • Pathway Analysis : Combine transcriptomics (RNA-seq) with cytotoxicity data to identify off-target effects .

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